![molecular formula C16H36N2O B14286683 1-[(2-Aminoethyl)amino]tetradecan-1-OL CAS No. 114519-77-6](/img/no-structure.png)
1-[(2-Aminoethyl)amino]tetradecan-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2-Aminoethyl)amino]tetradecan-1-OL is a chemical compound that belongs to the class of fatty alcohols It is characterized by a long hydrocarbon chain with an aminoethylamino group attached to the first carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-[(2-Aminoethyl)amino]tetradecan-1-OL can be synthesized through several methods. One common approach involves the reaction of tetradecan-1-ol with ethylenediamine under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical processes. These processes may include the hydrogenation of myristic acid or its esters, followed by the introduction of the aminoethylamino group. The use of advanced equipment and precise control of reaction parameters are essential for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[(2-Aminoethyl)amino]tetradecan-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The aminoethylamino group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce different amines or alcohols.
Wissenschaftliche Forschungsanwendungen
1-[(2-Aminoethyl)amino]tetradecan-1-OL has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of surfactants and other chemical compounds.
Biology: The compound is studied for its potential role in cell membrane interactions and signaling pathways.
Medicine: Research explores its potential as a drug delivery agent and its effects on various biological targets.
Industry: It is utilized in the production of cosmetics, detergents, and other industrial products.
Eigenschaften
| 114519-77-6 | |
Molekularformel |
C16H36N2O |
Molekulargewicht |
272.47 g/mol |
IUPAC-Name |
1-(2-aminoethylamino)tetradecan-1-ol |
InChI |
InChI=1S/C16H36N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-16(19)18-15-14-17/h16,18-19H,2-15,17H2,1H3 |
InChI-Schlüssel |
DQQGJSQTYTXCFT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCC(NCCN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


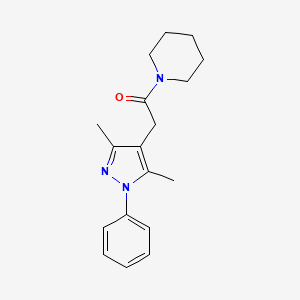
![2-Methyl-2-phenyl-2,3-dihydro-1H-benzo[f]indole-4,9-dione](/img/structure/B14286607.png)
![[(Octadecyloxy)methyl]benzene](/img/structure/B14286612.png)
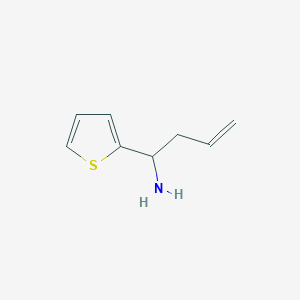

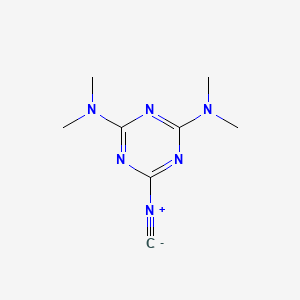
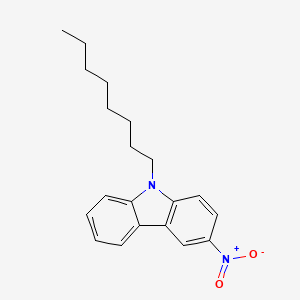
![2-(Chloromethyl)-8,8-dimethyl-1,4,6-trioxaspiro[4.4]nonan-9-ol](/img/structure/B14286639.png)
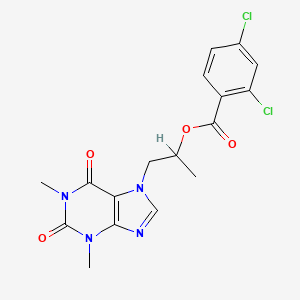
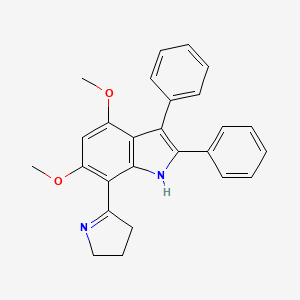
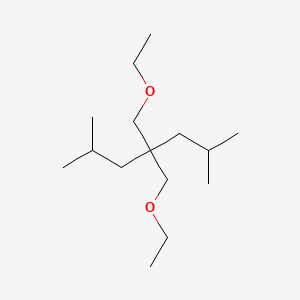
![6-Ethoxy-4,4-dimethyl-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14286678.png)

